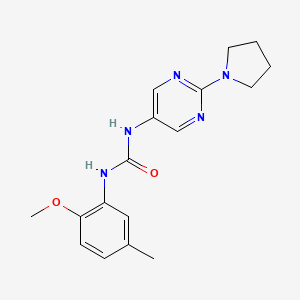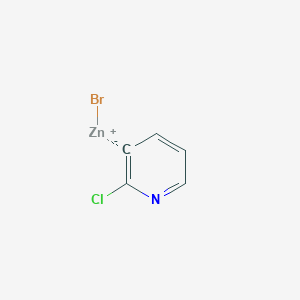
2-クロロ-3-ピリジル亜鉛ブロマイド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-pyridylzinc bromide is an organozinc compound with the molecular formula C5H3BrClNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is a valuable reagent in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
科学的研究の応用
2-Chloro-3-pyridylzinc bromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2-chloro-3-bromopyridine. This process typically involves the use of highly active zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of 2-chloro-3-pyridylzinc bromide follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
化学反応の分析
Types of Reactions: 2-Chloro-3-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with various electrophiles, including aryl halides and vinyl halides, in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, vinyl halides.
Conditions: Mild temperatures, inert atmosphere, and the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
作用機序
The mechanism of action of 2-chloro-3-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst for further cycles . The molecular targets in these reactions are typically electrophilic organic groups, which undergo nucleophilic attack by the organozinc reagent.
類似化合物との比較
- 2-Pyridylzinc bromide
- 3-Pyridylzinc bromide
- 2-Chloro-4-pyridylzinc bromide
Comparison: 2-Chloro-3-pyridylzinc bromide is unique due to the presence of both a chloro and a pyridyl group, which enhances its reactivity and selectivity in cross-coupling reactions. Compared to other pyridylzinc bromides, the chloro substituent provides additional sites for functionalization, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
bromozinc(1+);2-chloro-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVTITXTNPMOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
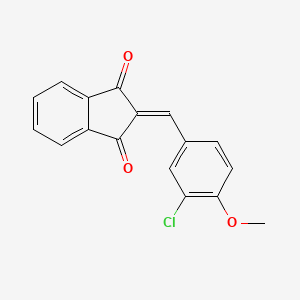
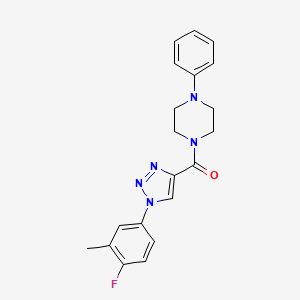
![N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2438411.png)
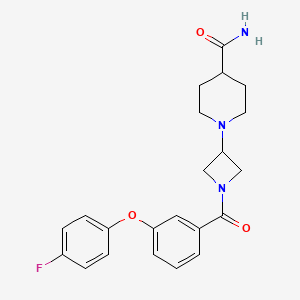
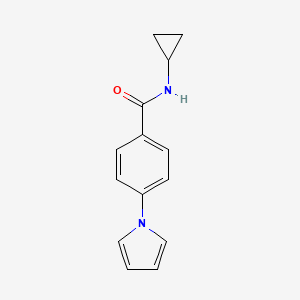
![N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
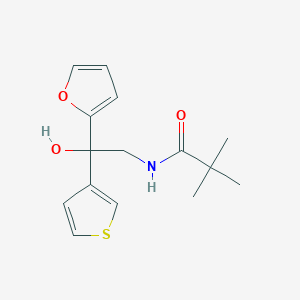
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)
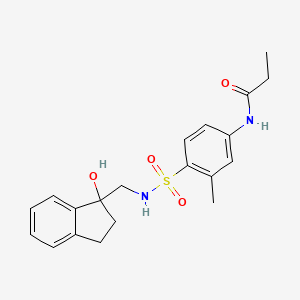

![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)
